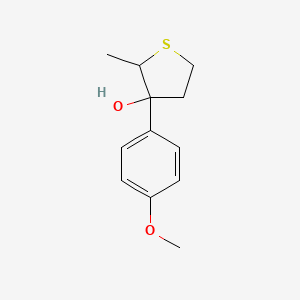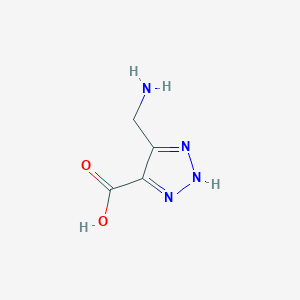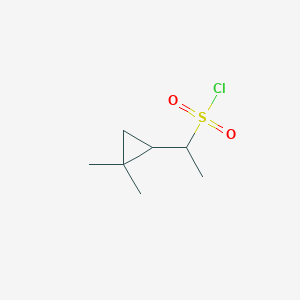
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclopropyl group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-(2,2-Dimethylcyclopropyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(2,2-Dimethylcyclopropyl)ethanol+SOCl2→1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., LiAlH4), and oxidizing agents (e.g., hydrogen peroxide).
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Comparación Con Compuestos Similares
Similar compounds to 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonyl chloride include:
2-(1-Methylcyclopropyl)ethane-1-sulfonyl chloride: This compound has a similar structure but with a methyl group instead of a dimethyl group on the cyclopropyl ring.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Ethanesulfonyl chloride: Another simple sulfonyl chloride with a two-carbon chain.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications.
Propiedades
Fórmula molecular |
C7H13ClO2S |
|---|---|
Peso molecular |
196.70 g/mol |
Nombre IUPAC |
1-(2,2-dimethylcyclopropyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
QCFZIGPXNYVJGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC1(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





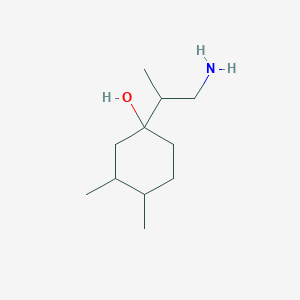
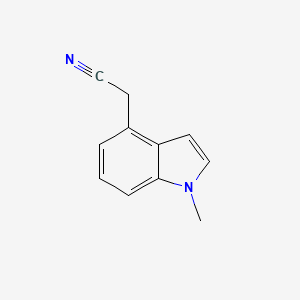

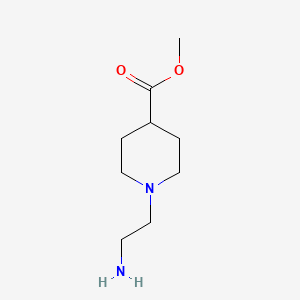
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
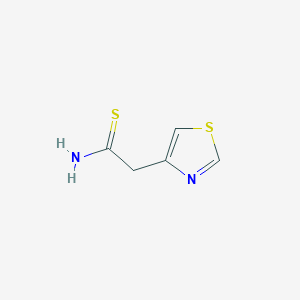
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)

![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
